molecular formula C20H22N4O2S B5554819 N-(3,4-diethoxybenzylidene)-3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine

N-(3,4-diethoxybenzylidene)-3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine

Cat. No. B5554819
M. Wt: 382.5 g/mol
InChI Key: JGHXOQLVCULWEO-KGENOOAVSA-N
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Description

N-(3,4-diethoxybenzylidene)-3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine, commonly known as DABCO-MTPTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Antimicrobial Activities

1,2,4-Triazole derivatives have been explored for their antimicrobial properties. For instance, Bektaş et al. (2010) synthesized various 1,2,4-triazole derivatives and found some to possess good or moderate activities against test microorganisms (Bektaş et al., 2010).

Synthesis and Structural Elucidation

The synthesis and structure of related compounds have been a subject of research. Alotaibi et al. (2018) synthesized a related compound and confirmed its structure through various spectroscopic methods, which is crucial for understanding the properties and potential applications of these compounds (Alotaibi et al., 2018).

Catalytic Applications

Compounds within this chemical class have been used in catalysis. For example, Donthireddy et al. (2020) discussed the use of ruthenium(II) complexes with N-heterocyclic carbene ligands for C-N bond formation, a key reaction in organic synthesis (Donthireddy et al., 2020).

Optical Properties

Research by Takagi et al. (2013) into poly(p-benzamide)s bearing oligothiophene on the amide nitrogen atom through an alkylene spacer highlights the potential of 1,2,4-triazole derivatives in materials science, particularly in developing materials with unique optical properties (Takagi et al., 2013).

Anticancer Evaluation

Compounds in this chemical family have been evaluated for their potential anticancer activity. Bekircan et al. (2008) synthesized new derivatives and screened them against various cancer cell lines, highlighting the medicinal chemistry applications of these compounds (Bekircan et al., 2008).

Electronic and Spectroscopic Analysis

The electronic and spectroscopic properties of triazole derivatives have been a topic of interest. Beytur and Avinca (2021) conducted a study involving DFT calculations to analyze these properties, which is crucial for applications in electronics and photonics (Beytur & Avinca, 2021).

Anti-Biofouling Applications

Singh et al. (2013) reported on the synthesis of organosiloxane derivatives of 1,2,4-triazol-4-amine and their application in creating anti-biofouling nanofilter membranes, demonstrating the potential of these compounds in environmental applications (Singh et al., 2013).

properties

IUPAC Name

(E)-1-(3,4-diethoxyphenyl)-N-(3-methylsulfanyl-5-phenyl-1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c1-4-25-17-12-11-15(13-18(17)26-5-2)14-21-24-19(22-23-20(24)27-3)16-9-7-6-8-10-16/h6-14H,4-5H2,1-3H3/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGHXOQLVCULWEO-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=NN2C(=NN=C2SC)C3=CC=CC=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=N/N2C(=NN=C2SC)C3=CC=CC=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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